molecular formula C14H16N4O B2431108 N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine CAS No. 1061492-54-3

N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine

Cat. No.: B2431108
CAS No.: 1061492-54-3
M. Wt: 256.309
InChI Key: CNTAVSLIHNKZTF-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C14H16N4O. It is known for its applications in various scientific fields, including medicinal chemistry and drug design. The compound features a pyrimidine ring attached to a phenyl group, which is further substituted with a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine typically involves the reaction of 4-(4-aminophenyl)morpholine with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-morpholin-4-ylphenyl)pyrimidin-2-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-morpholinophenyl)pyrimidin-2-amine
  • N-(4-morpholin-4-ylphenyl)pyrimidin-2-one
  • N-(4-morpholin-4-ylphenyl)pyrimidin-2-thiol

Uniqueness

N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PLK4 with high specificity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-6-15-14(16-7-1)17-12-2-4-13(5-3-12)18-8-10-19-11-9-18/h1-7H,8-11H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTAVSLIHNKZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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